5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide an intermediate of Labetalol Impurity
Brand Name: Vulcanchem
CAS No.: 30566-92-8
VCID: VC0193105
InChI: InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28)
SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4 g/mol

5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide

CAS No.: 30566-92-8

Impurities

VCID: VC0193105

Molecular Formula: C23H22N2O3

Molecular Weight: 374.4 g/mol

Purity: > 95%

5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide - 30566-92-8

CAS No. 30566-92-8
Product Name 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide
Molecular Formula C23H22N2O3
Molecular Weight 374.4 g/mol
IUPAC Name 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide
Standard InChI InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28)
Standard InChIKey DNLPQXRWAKCKPX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N
Appearance Solid
Melting Point 168 °C
Description an intermediate of Labetalol Impurity
Purity > 95%
Quantity Milligrams-Grams
Synonyms 5-(N,N-Dibenzylglycyl)salicylamide
PubChem Compound 121727
Last Modified Nov 11 2021
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